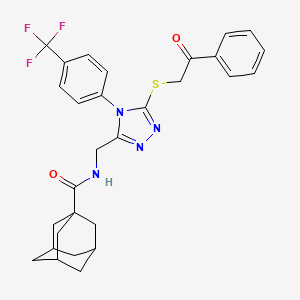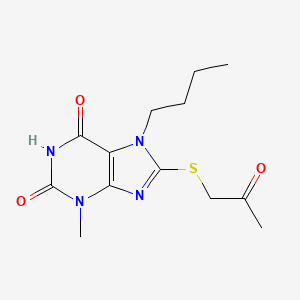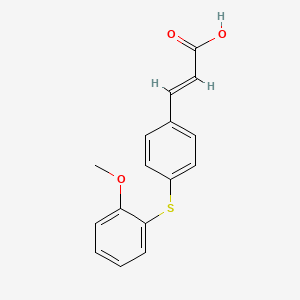
N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase, which is responsible for breaking down N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This has been associated with a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments, including its high potency and selectivity for N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on CPP-115, including the development of more potent and selective inhibitors of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level.
Conclusion:
CPP-115 is a potent and selective inhibitor of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It works by increasing the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.
Métodos De Síntesis
CPP-115 can be synthesized using a two-step process. The first step involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with phenylthiocyanate to form N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylthiourea. The second step involves the reaction of N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylthiourea with acryloyl chloride to form CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase, CPP-115 prevents the breakdown of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide, leading to increased levels of this neurotransmitter in the brain.
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-14(12-6-7-12)8-10-16-15(18)9-11-19-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLYBXAGLGNLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(2-Chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethenesulfonamide](/img/structure/B2891911.png)


![Ethyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2891914.png)

![N-(4-chlorobenzyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2891917.png)
![1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2891919.png)


![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2891923.png)


![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)